molecular formula C9H12N4O2 B13685253 1-(2-Ethyl-5-nitrophenyl)guanidine

1-(2-Ethyl-5-nitrophenyl)guanidine

Cat. No.: B13685253
M. Wt: 208.22 g/mol
InChI Key: NOZVEGLEKKSUTQ-UHFFFAOYSA-N
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Description

1-(2-Ethyl-5-nitrophenyl)guanidine is a guanidine derivative featuring a nitro-substituted aromatic ring with an ethyl group at the ortho position. Guanidine derivatives are characterized by their strong basicity due to resonance stabilization of the guanidinium cation, enabling diverse applications in medicinal chemistry, including ion channel modulation and enzyme inhibition .

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2-(2-ethyl-5-nitrophenyl)guanidine

InChI

InChI=1S/C9H12N4O2/c1-2-6-3-4-7(13(14)15)5-8(6)12-9(10)11/h3-5H,2H2,1H3,(H4,10,11,12)

InChI Key

NOZVEGLEKKSUTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2-Ethyl-5-nitrophenyl)guanidine

General Synthetic Strategy

The preparation of this compound typically involves:

  • Starting from 2-ethyl-5-nitroaniline (the corresponding substituted nitroaniline).
  • Reaction with cyanamide in the presence of an acid catalyst to form the guanidine derivative.
  • Isolation of the guanidine as a salt (commonly hydrochloride or nitrate).

This approach is analogous to the preparation of 1-(2-methyl-5-nitrophenyl)guanidine, which is well-documented and can be adapted for the ethyl-substituted compound.

Detailed Reaction Conditions

Reaction of 2-Ethyl-5-nitroaniline with Cyanamide
  • Reagents : 2-Ethyl-5-nitroaniline and cyanamide.
  • Acid Catalyst : Concentrated hydrochloric acid is preferred over nitric acid for safety and yield reasons.
  • Solvent : Aqueous medium.
  • Temperature and Time : Refluxing the mixture for approximately 20–25 hours is typical to ensure complete conversion.

The acid protonates cyanamide, facilitating nucleophilic attack by the amino group of the nitroaniline, leading to guanidine formation.

Salt Formation and Isolation
  • The guanidine product is isolated as its hydrochloride salt by neutralization and precipitation.
  • Conversion to the nitrate salt can be performed by treatment with concentrated nitric acid if needed for further synthetic steps.
  • The hydrochloride salt shows improved safety and yield compared to direct nitration methods.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 2-Ethyl-5-nitroaniline + cyanamide Reflux in aqueous HCl (conc.) 20–25 h This compound hydrochloride ~90* High yield, safer than nitric acid method
2 Guanidine hydrochloride + HNO3 Room temp, stirring Guanidine nitrate salt Quantitative For downstream reactions

*Yield estimated based on analogous methyl-substituted compound data.

Comparison with 1-(2-Methyl-5-nitrophenyl)guanidine Preparation

Aspect 1-(2-Methyl-5-nitrophenyl)guanidine Expected for this compound
Starting material 2-Methyl-5-nitroaniline 2-Ethyl-5-nitroaniline
Acid catalyst HCl preferred over HNO3 Same
Reaction solvent Aqueous Same
Reaction time ~25 hours reflux Similar
Safety considerations Avoid 65% HNO3 due to explosion risk Same
Product isolation Precipitation after neutralization Same
Yield Up to 97% reported Expected similar

Research Findings and Analysis

Purity and Yield

  • The hydrochloride salt of the guanidine intermediate can be isolated with HPLC purity >99% and yields up to 97% , which is suitable for industrial scale production.
  • The nitrate salt is typically formed after hydrochloride isolation for use in subsequent synthetic steps with minimal loss in yield.

Reaction Mechanism Insights

  • The reaction likely proceeds via nucleophilic attack of the amino group on the protonated cyanamide, forming the guanidine moiety.
  • The presence of the nitro group at the 5-position and the ethyl group at the 2-position influences the electronic environment, but no significant deviation from the methyl analog's mechanism is expected.

Summary Table of Preparation Parameters

Parameter Typical Value / Condition Notes
Starting amine 2-Ethyl-5-nitroaniline Commercially available or synthesized
Cyanamide Stoichiometric or slight excess Purity affects yield
Acid catalyst Concentrated hydrochloric acid (HCl) Safer than nitric acid
Solvent Water Aqueous medium preferred
Temperature Reflux (~100 °C) Ensures complete reaction
Reaction time 20–25 hours Monitored by TLC or HPLC
Isolation method Neutralization with base, precipitation Filtration and drying
Product form Hydrochloride salt High purity, crystalline
Yield ~90–97% Comparable to methyl analog

Chemical Reactions Analysis

1-(2-Ethyl-5-nitrophenyl)guanidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Ethyl-5-nitrophenyl)guanidine has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocycles.

    Biology: The compound’s ability to form hydrogen bonds and its high basicity make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Guanidine derivatives are explored for their potential as kinase inhibitors and DNA minor groove binders, which can have therapeutic implications.

    Industry: The compound is used in the development of organocatalysts for stereoselective organic transformations

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-5-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function. This interaction is crucial in its role as an enzyme inhibitor or a ligand in protein binding studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural and Physicochemical Properties

Key structural differences among analogs arise from substituent type (methyl vs. ethyl) and nitro group positioning.

Compound Molecular Formula Substituents Molecular Weight Key Structural Features
1-(2-Ethyl-5-nitrophenyl)guanidine (hypothetical) C₉H₁₃N₅O₂ (free base) 2-ethyl, 5-nitro ~235.2* Enhanced steric bulk and lipophilicity from ethyl group; nitro group para to guanidine
1-(2-Methyl-5-nitrophenyl)guanidine nitrate C₈H₁₁N₅O₅ 2-methyl, 5-nitro (nitrate salt) 257.2 Methyl substituent reduces steric hindrance; nitro group stabilizes guanidinium cation
1-(4-Nitrophenyl)guanidine nitrate C₇H₈N₅O₅ 4-nitro 242.1 Nitro group meta to guanidine; planar aromatic system with reduced steric effects
2-Guanidinobenzimidazole (2GBI) C₈H₉N₅ Fused benzimidazole ring 175.2 Conjugated aromatic system enhances binding to HV1 proton channels

*Estimated based on methyl analog.

Key Observations :

  • Electronic Effects : Nitro groups at the para position (relative to guanidine) enhance resonance stabilization of the guanidinium ion, as seen in crystallographic data .
  • Salt Forms : Nitrate salts (e.g., CAS 152460-08-7) improve solubility but may introduce oxidative instability compared to free bases .
Ion Channel Modulation:
  • HV1 Proton Channels : Guanidine derivatives like 2GBI inhibit HV1 with IC₅₀ values ~38 μM. The ethyl-nitro analog’s larger substituent may hinder intracellular binding compared to smaller methyl or benzimidazole-based compounds .
  • NaV1.4 Gating Pores : 1-(2,4-xylyl)guanidine blocks gating pores without affecting sodium currents, suggesting steric and electronic compatibility with channel vestibules. Ethyl-substituted analogs may exhibit similar specificity but require empirical validation .
Neuroprotective Potential:

Enhanced lipophilicity from the ethyl group could improve blood-brain barrier penetration, a critical factor for neurotherapeutics .

Q & A

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ data?

  • Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility. Refine models by:
  • Explicit Solvent Simulations : Include water molecules in docking.
  • Ensemble Docking : Use multiple protein conformations (e.g., from NMR or cryo-EM) .

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